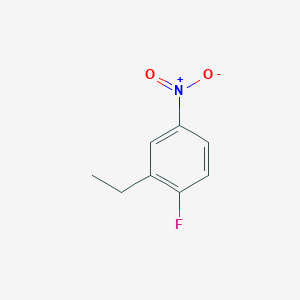

2-Ethyl-1-fluoro-4-nitrobenzene

Vue d'ensemble

Description

2-Ethyl-1-fluoro-4-nitrobenzene is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzene, characterized by the presence of an ethyl group, a fluoro group, and a nitro group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-fluoro-4-nitrobenzene typically involves the nitration of 3-fluoroacetophenone with a nitration reagent to obtain 1-(5-fluoro-2-nitrophenyl)ethanone. This intermediate is then reduced using a reducing agent to yield 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene. Finally, the compound undergoes iodination to produce this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and reduction processes, similar to those used in laboratory synthesis, but optimized for higher yields and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethyl-1-fluoro-4-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation: The ethyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., AlCl3).

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Electrophilic Aromatic Substitution: Substituted benzene derivatives.

Reduction: 2-Ethyl-1-fluoro-4-aminobenzene.

Oxidation: 2-Fluoro-4-nitrobenzoic acid.

Applications De Recherche Scientifique

2-Ethyl-1-fluoro-4-nitrobenzene is a fluoronitrobenzene compound with diverse applications, particularly as an intermediate in synthesizing pharmaceuticals, pesticides, dyes, and other organic chemicals . It is also known by other names and identifiers, such as MFCD22490547, SCHEMBL12955135, and SY056774 .

Scientific Research Applications

- General Application: this compound serves as a crucial intermediate in the production of various compounds, such as medicines, pesticides, dyes, and photosensitive materials .

- Organic Synthesis: It is utilized as an intermediate in synthesizing more complex organic molecules.

- Medicinal Chemistry: The compound is investigated for potential use in drug development and as a pharmacophore.

- Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.

Methods of Preparation

- 2-Ethyl-4-fluoro-1-nitrobenzene can be prepared through a series of steps involving the reduction and iodination of specific chemical precursors . One method includes reducing 1-(5-fluoro-2-nitrophenyl)ethanone with a reducing agent to obtain 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene . Subsequently, this compound is iodinated to yield 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene, which is then reduced to obtain the target compound .

- traditional methods use 5-fluoro-2-nitroaniline as a raw material and subjecting it to diazotization and Negishi coupling reaction in sequence .

###alternative nomenclature

- IUPAC name: PubChem identifies the compound as this compound .

- Alternative Name: Some sources may refer to it as 4-Ethyl-1-fluoro-2-nitrobenzene.

Safety and Hazards

This compound poses several hazards :

- Harmful if swallowed, in contact with skin, or inhaled.

- Causes skin and serious eye irritation.

- May cause respiratory irritation.

GHS Hazard Statements: H302, H312, H315, H319, H332, H335 .

Patents

Mécanisme D'action

The mechanism of action of 2-Ethyl-1-fluoro-4-nitrobenzene primarily involves its interactions with electrophiles and nucleophiles. The presence of the nitro group makes the compound an electron-deficient aromatic system, which can readily undergo electrophilic aromatic substitution reactions. The fluoro group influences the reactivity and orientation of these reactions by withdrawing electron density from the benzene ring .

Comparaison Avec Des Composés Similaires

4-Ethyl-1-fluoro-2-nitrobenzene: Similar structure but with different positions of the substituents.

2-Ethyl-4-fluoro-1-nitrobenzene: Another positional isomer with similar functional groups.

Uniqueness: 2-Ethyl-1-fluoro-4-nitrobenzene is unique due to the specific arrangement of its substituents, which affects its chemical reactivity and potential applications. The presence of both electron-withdrawing (fluoro and nitro) and electron-donating (ethyl) groups on the benzene ring creates a distinct electronic environment that influences its behavior in chemical reactions.

Activité Biologique

2-Ethyl-1-fluoro-4-nitrobenzene is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This compound, characterized by its unique structure featuring an ethyl group, a fluorine atom, and a nitro group on the benzene ring, exhibits a range of biological activities. Understanding its biological profile is crucial for its potential applications in drug development and industrial chemistry.

- Molecular Formula : C8H8FNO2

- CAS Number : 1357252-94-8

- Structure : The compound consists of a nitro group (-NO2) and a fluorine atom (-F) attached to a benzene ring that also contains an ethyl group (-C2H5).

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that fluorinated aromatic compounds can possess antibacterial properties. The presence of the nitro group is often linked to increased potency against bacterial strains .

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation. The mechanism is thought to involve interference with cellular signaling pathways .

- Enzyme Inhibition : This compound has been investigated for its potential to inhibit various enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated .

The biological activity of this compound can be attributed to its molecular interactions:

- Electrophilic Aromatic Substitution : The nitro group acts as an electron-withdrawing substituent, enhancing the reactivity of the benzene ring towards electrophiles.

- Reduction Reactions : The nitro group can be reduced to an amino group, which may enhance biological activity through different pathways.

- Nucleophilic Substitution : The fluorine atom can undergo nucleophilic substitution reactions, leading to various derivatives with altered biological profiles.

Study 1: Antibacterial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of various nitro-substituted compounds, including this compound. Results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Study 2: Anticancer Potential

In vitro studies conducted on cancer cell lines demonstrated that compounds similar to this compound inhibited cell growth effectively. Specifically, the compound showed a dose-dependent response in inhibiting proliferation in breast cancer cells (MCF-7), with IC50 values around 25 µM .

Study 3: Enzyme Inhibition

Research highlighted the compound's ability to inhibit certain cytochrome P450 enzymes, suggesting potential drug-drug interaction risks when used in therapeutic settings. Notably, it was identified as a CYP1A2 inhibitor, which could affect the metabolism of co-administered drugs .

Comparative Analysis

| Compound | Antibacterial Activity | Anticancer Activity | CYP Inhibition |

|---|---|---|---|

| This compound | Moderate (MIC: 10-50 µg/mL) | Significant (IC50: 25 µM) | CYP1A2 Inhibitor |

| Similar Nitro Compounds | Varies | Varies | Varies |

Propriétés

IUPAC Name |

2-ethyl-1-fluoro-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNYNWPOUAMKGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369854-05-6 | |

| Record name | 2-ethyl-1-fluoro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.